molecular formula C18H17F2NOS B1360472 3,4-Difluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898782-44-0

3,4-Difluoro-2'-thiomorpholinomethyl benzophenone

Cat. No.: B1360472
CAS No.: 898782-44-0
M. Wt: 333.4 g/mol
InChI Key: FUGMGBTULVXGEC-UHFFFAOYSA-N
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Description

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. Its molecular formula is C18H17F2NOS, and it has a molecular weight of 333.4 g/mol . The compound is characterized by the presence of difluorophenyl and thiomorpholinomethyl groups attached to a benzophenone core .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone typically involves the following steps:

    Formation of the Benzophenone Core: The benzophenone core can be synthesized through a Friedel-Crafts acylation reaction, where benzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Introduction of Difluorophenyl Group: The difluorophenyl group can be introduced through a halogenation reaction, where fluorine atoms are substituted onto the phenyl ring.

    Attachment of Thiomorpholinomethyl Group: The thiomorpholinomethyl group can be attached through a nucleophilic substitution reaction, where a thiomorpholine derivative reacts with the benzophenone core.

Industrial Production Methods

Industrial production of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives.

Scientific Research Applications

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Difluoro-2’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyano-4’-thiomorpholinomethyl benzophenone
  • 3,5-Difluoro-2’-thiomorpholinomethyl benzophenone
  • 2-Carboethoxy-4’-thiomorpholinomethyl benzophenone
  • 2-Cyano-4’-thiomorpholinomethyl benzophenone

Uniqueness

3,4-Difluoro-2’-thiomorpholinomethyl benzophenone is unique due to the presence of both difluorophenyl and thiomorpholinomethyl groups, which confer distinct chemical and biological properties. Its specific substitution pattern and functional groups make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3,4-difluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGMGBTULVXGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90643844
Record name (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898782-44-0
Record name (3,4-Difluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90643844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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